6-(Benzyloxy)quinolin-4-ol
CAS No.: 847577-89-3
Cat. No.: VC3239610
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847577-89-3 |
|---|---|
| Molecular Formula | C16H13NO2 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 6-phenylmethoxy-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C16H13NO2/c18-16-8-9-17-15-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) |
| Standard InChI Key | WEMMRLBJXSUNTG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=CC3=O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=CC3=O |
Introduction
Chemical Structure and Properties
Molecular Structure
6-(Benzyloxy)quinolin-4-ol features a quinoline scaffold with specific substitution patterns. The molecular structure can be described as follows:
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Core structure: Quinoline (bicyclic heterocyclic compound with a benzene ring fused to a pyridine ring)
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Position 4: Hydroxyl (-OH) group
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Position 6: Benzyloxy (-OCH₂C₆H₅) group
Based on structural analysis of related compounds, the predicted molecular formula would be C₁₆H₁₃NO₂, with a theoretical molecular weight of approximately 251.29 g/mol . The compound features an extended π-conjugated system comprising the quinoline core and the benzyl group, connected through an oxygen atom. This structural arrangement contributes to its chemical stability and specific interactions with biological targets.
Physical Properties
While specific experimental data for 6-(Benzyloxy)quinolin-4-ol is limited in the available literature, the physical properties can be reasonably predicted based on structurally similar compounds:
The presence of the 4-hydroxyl group likely enables the compound to exist in tautomeric forms, potentially influencing its physicochemical properties and biological interactions.
Synthesis and Preparation
Synthetic Routes
Based on strategies employed for similar compounds, several synthetic routes can be proposed for 6-(Benzyloxy)quinolin-4-ol:
Route 1: From 6-hydroxyquinolin-4-ol
This approach involves benzylation of 6-hydroxyquinolin-4-ol using benzyl bromide under basic conditions:
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6-Hydroxyquinolin-4-ol is treated with a base (typically K₂CO₃ or NaH) in an appropriate solvent like DMF or acetone.
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Benzyl bromide is added, and the reaction mixture is heated to facilitate the selective O-benzylation at position 6 .
Route 2: Quinoline Core Construction
This approach involves building the quinoline core with the benzyloxy group already in place:
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A suitably substituted benzyloxy-aniline derivative serves as the starting material.
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Condensation with an appropriate β-ketoester followed by cyclization under acidic or basic conditions yields the desired 4-hydroxyquinoline scaffold .
Route 3: Functional Group Interconversion
Starting from 6-(benzyloxy)quinoline-4-carboxylic acid (as described in search result ):
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Esterification of the carboxylic acid group.
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Reduction of the ester to the corresponding alcohol.
Key Intermediates
Several key intermediates are involved in the synthesis of 6-(Benzyloxy)quinolin-4-ol, depending on the synthetic route chosen:
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6-Hydroxyquinolin-4-ol: A precursor for direct benzylation strategies.
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4-Benzyloxy-2-aminobenzaldehyde: A potential intermediate for constructing the quinoline core through cyclization reactions.
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6-(Benzyloxy)quinoline-4-carboxylic acid: A closely related compound that could serve as a precursor through functional group transformations .
The synthesis of related quinoline derivatives often involves protection-deprotection strategies, particularly when multiple hydroxyl groups are present. For instance, the benzyloxy group itself serves as a protecting group for phenolic hydroxyls during multi-step syntheses, as evidenced in the preparation of other quinoline compounds .
Biological Activity and Applications
Structure-Activity Relationships
Analysis of structurally related compounds provides insights into potential structure-activity relationships (SAR) for 6-(Benzyloxy)quinolin-4-ol:
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Importance of the 4-Position: The hydroxyl group at position 4 appears to be critical for certain biological activities, particularly those involving hydrogen bonding interactions with target proteins. Conversion to other functional groups (e.g., carboxylic acid, as in 6-(benzyloxy)quinoline-4-carboxylic acid) alters the activity profile significantly .
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Role of the Benzyloxy Group: The benzyloxy substituent at position 6 likely contributes to:
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Core Quinoline Scaffold: The planar quinoline core provides rigidity to the molecule and enables specific binding interactions through π-stacking with aromatic amino acid residues in target proteins .
Studies on related compounds suggest that modifications to either the benzyloxy group or the 4-hydroxyl position could significantly impact biological activity, offering opportunities for optimization of desired pharmacological properties .
Analytical Characterization
Spectroscopic Data
Based on structural analysis and data from related compounds, the spectroscopic profile of 6-(Benzyloxy)quinolin-4-ol would likely include:
1H NMR Spectroscopy:
Expected key signals would include:
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Aromatic protons of the quinoline core (δ 7.0-8.5 ppm)
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Benzyl aromatic protons (δ 7.2-7.5 ppm)
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Benzylic CH₂ protons (δ 5.0-5.2 ppm)
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4-OH proton (likely a broad singlet at δ 9.0-10.0 ppm, exchangeable with D₂O)
13C NMR Spectroscopy:
Expected key signals would include:
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Aromatic carbons (δ 110-160 ppm)
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C-4 bearing the hydroxyl group (δ 155-165 ppm)
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C-6 connected to the benzyloxy group (δ 155-160 ppm)
Mass Spectrometry:
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Expected molecular ion peak [M+H]⁺ at m/z 252.10
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Characteristic fragmentation patterns might include loss of the benzyl group (m/z 91) and subsequent fragmentation of the quinoline core
IR Spectroscopy:
Key absorption bands would likely include:
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O-H stretching (3200-3400 cm⁻¹)
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C-H stretching (aromatic and aliphatic, 2800-3100 cm⁻¹)
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C=N and C=C stretching (1500-1650 cm⁻¹)
Identification Methods
Several analytical methods would be suitable for identification and purity assessment of 6-(Benzyloxy)quinolin-4-ol:
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HPLC Analysis:
High-performance liquid chromatography using reversed-phase columns (e.g., C18) with UV detection at approximately 254-280 nm would be effective for purity determination. Typical mobile phases might include acetonitrile/water or methanol/water gradients with appropriate buffers . -
TLC Systems:
Thin-layer chromatography using silica gel plates with solvent systems such as ethyl acetate/hexane mixtures or dichloromethane/methanol would be useful for reaction monitoring and initial purity assessment. Visualization could be achieved under UV light (254 or 365 nm) . -
X-ray Crystallography:
Single-crystal X-ray diffraction analysis would provide definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement, which could be valuable for understanding structure-activity relationships . -
Elemental Analysis:
Confirmation of the elemental composition (C, H, N) would support the molecular formula assignment and assess purity from a compositional perspective .
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